N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S/c1-17-14-20(12-13-21(17)22)26(24,25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGSOXUIIHITPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity. Recrystallization is often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted sulfonamides.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamide derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of dyes, pigments, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-chloro-3-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on analogous structures.
Key Observations:
Electron-Donating vs. Withdrawing Groups: The chloro and methyl groups in the target compound confer moderate electron-withdrawing and donating effects, respectively, influencing reactivity and binding interactions. In contrast, the nitro group in N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide () significantly enhances electrophilicity, making it more reactive in substitution reactions .
Steric and Lipophilic Effects :
- The dibenzyl groups in the target compound increase steric bulk and lipophilicity compared to N,N-dimethyl analogs (e.g., ). This may improve membrane permeability but reduce solubility in aqueous media.
- The diazepanyl-methyl group in 4-chloro-N-(3-((1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide () introduces a flexible aliphatic chain, possibly enabling interactions with hydrophobic protein pockets .
Biological Activity
N,N-Dibenzyl-4-chloro-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. The presence of the methyl group on the benzene ring enhances its lipophilicity, potentially influencing its solubility and biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates, thus affecting metabolic pathways. This compound has shown promise in the following areas:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound is being explored as a potential antibacterial agent due to its structural similarities to known sulfa drugs.
- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by interfering with cellular processes involved in cancer cell proliferation.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
- Cell Proliferation Inhibition : In cancer cell lines, the compound has been shown to inhibit cell growth effectively. For instance, studies have reported a dose-dependent reduction in viability among treated cells, suggesting a potential mechanism involving apoptosis induction .
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The results indicated:
- A 50% inhibition concentration (IC50) value of approximately 15 µM against breast cancer cells, demonstrating its potential as a lead compound for further development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
This data highlights the compound's selective cytotoxicity towards specific cancer types.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| N,N-Dibenzyl-4-chloro-3-nitrobenzenesulfonamide | Moderate | No |
| N,N-Dibenzyl-4-chloro-3-hydroxybenzenesulfonamide | Yes | Moderate |
The presence of the methyl group in this compound enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
